molecular formula C30H20N2O4 B15021226 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B15021226
M. Wt: 472.5 g/mol
InChI Key: IDPBRNJOTKVING-SAPNQHFASA-N
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Description

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

The synthesis of 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoindole derivatives with appropriate phenylprop-2-enoyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes. For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

1,3-dioxo-2-phenyl-N-{3-[(2E)-3-phenylprop-2-enoyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide can be compared with other isoindole derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities

Properties

Molecular Formula

C30H20N2O4

Molecular Weight

472.5 g/mol

IUPAC Name

1,3-dioxo-2-phenyl-N-[3-[(E)-3-phenylprop-2-enoyl]phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C30H20N2O4/c33-27(17-14-20-8-3-1-4-9-20)21-10-7-11-23(18-21)31-28(34)22-15-16-25-26(19-22)30(36)32(29(25)35)24-12-5-2-6-13-24/h1-19H,(H,31,34)/b17-14+

InChI Key

IDPBRNJOTKVING-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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